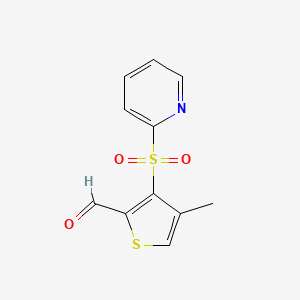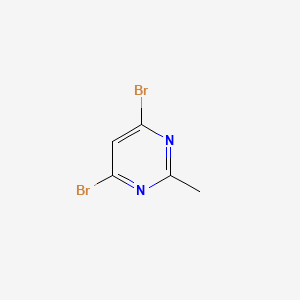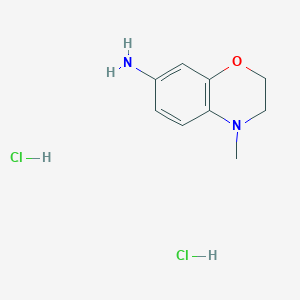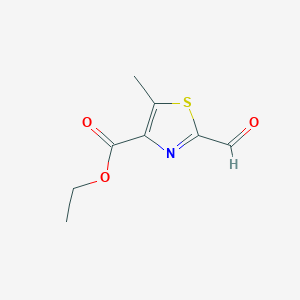
4-Methoxy-3,3-dimethylpiperidine
Descripción general
Descripción
4-Methoxy-3,3-dimethylpiperidine, also known as 4-Methyl-3,3-dimethylpiperidine, is a cyclic organic compound with a molecular formula of C7H15N. It is a colorless, volatile liquid with a boiling point of 92.5 °C and a melting point of -68.5 °C. It is a member of the piperidine family of compounds and is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of other organic compounds, such as esters and amines.
Aplicaciones Científicas De Investigación
Synthesis and DNA Interaction
A study on the synthesis and study of DNA-interacting agents highlighted derivatives of acridines, which, through reactions in methanol and propan-2-ol, lead to compounds like 4-methoxy derivatives. These synthesized compounds showed significant binding to calf-thymus DNA, suggesting potential applications in the development of new classes of DNA-intercalating-alkylating agents with therapeutic implications (Charmantray et al., 2001).
Antimicrobial and Anticancer Activity
Research on lichen Parmelia erumpens from Western Ghats, Kerala, India, identified compounds with antimicrobial and anticancer activities. While the study did not directly mention 4-Methoxy-3,3-dimethylpiperidine, it involved the purification and characterization of compounds with methoxy groups that showed significant biological activities, hinting at the potential utility of methoxy-substituted compounds in antimicrobial and anticancer research (Aravind et al., 2014).
Receptor Binding Studies
In the realm of neuroscience, derivatives of 3,3-dimethylpiperidine have been synthesized and tested for their binding affinities towards σ1 and EBP sites. These studies elucidate the structural-affinity relationships critical for designing sigma ligands, which could have implications in developing therapeutic agents for neurodegenerative diseases (Berardi et al., 2001).
Corrosion Inhibition
Investigations into N-heterocyclic amines and derivatives, including structures similar to 3,3-dimethylpiperidine, have explored their use as corrosion inhibitors for metals. Such research contributes to industrial applications, especially in materials science, highlighting the multifaceted roles that compounds with piperidine structures can play beyond biological systems (Babić-Samardžija et al., 2005).
Advanced Material Synthesis
The synthesis and polymerization studies involving methoxy-substituted compounds underscore their significance in material science, particularly in developing new polymers with specific properties. This area of research could encompass the utilization of this compound in novel contexts, facilitating the creation of materials with unique characteristics (Pounder et al., 2011).
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3,3-dimethylpiperidine plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby inhibiting or activating its function. For example, this compound may act as an inhibitor for certain enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the expression of specific genes involved in metabolic processes, leading to changes in the overall metabolic activity of the cell. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound may result in toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of specific metabolites. For instance, this compound may inhibit the activity of enzymes involved in the breakdown of certain metabolites, resulting in their accumulation within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall activity.
Propiedades
IUPAC Name |
4-methoxy-3,3-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)6-9-5-4-7(8)10-3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPZCOSIRHBIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,4-Dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine](/img/structure/B1433710.png)
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylic acid](/img/structure/B1433711.png)



![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)
![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)
![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)